Pyridazine-4-carboxamide

Übersicht

Beschreibung

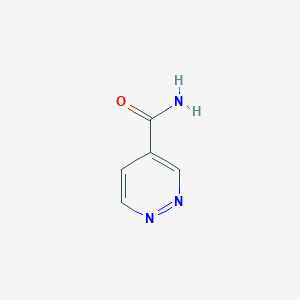

Pyridazine-4-carboxamide is a heterocyclic compound containing a pyridazine ring, which is characterized by two adjacent nitrogen atoms in a six-membered ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pyridazine-4-carboxamide can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with dicarbonyl compounds. For instance, reacting hydrazine hydrate with dicarbonyl triazoles can yield pyridazine derivatives . Another method includes the intramolecular cyclization of chloroethyl-amino pyridazines with sodium sulfide .

Industrial Production Methods: Industrial production of this compound typically involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: Pyridazine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are frequently used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridazine-4-carboxylic acid, while reduction can produce this compound derivatives with different substituents .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anti-inflammatory Activity

Pyridazine-4-carboxamide derivatives have shown promising anti-inflammatory effects. For instance, compounds derived from pyridazine have been tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. Studies indicate that certain derivatives exhibit potent inhibition, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

2. Antimicrobial Properties

Recent research highlights the antimicrobial potential of pyridazine derivatives against various pathogens, including bacteria and fungi. The structural modifications of this compound have led to compounds that demonstrate significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . This makes them candidates for developing new antimicrobial agents.

3. Anticancer Activity

this compound has been investigated for its cytotoxic effects on cancer cell lines. Certain derivatives have shown the ability to induce apoptosis in cancer cells, suggesting their potential as anticancer therapeutics . The structure-activity relationship (SAR) studies reveal that specific substitutions on the pyridazine ring enhance its anticancer efficacy.

Synthetic Methodologies

The synthesis of this compound involves several chemical reactions that allow for the introduction of various functional groups, enhancing its biological activity:

1. Multi-step Synthesis

Recent advancements have reported efficient multi-step synthetic routes for obtaining pyridazine derivatives with diverse functionalities. These methods often involve cyclization reactions and the use of coupling agents to achieve high yields of desired products .

2. Green Chemistry Approaches

There is a growing trend towards using environmentally friendly solvents and reagents in the synthesis of pyridazine compounds. This shift not only reduces waste but also improves safety in laboratory settings .

Case Study 1: Pyridazine Derivatives as CB2 Receptor Ligands

A study focused on synthesizing new pyridazinone derivatives evaluated their affinity for cannabinoid receptors, particularly CB2R. One compound demonstrated high selectivity and affinity (Ki = 2.0 nM) for CB2R, indicating its potential as a therapeutic agent in pain management and inflammation . The study utilized radioligand competition binding assays to confirm these findings.

Case Study 2: Antimycobacterial Activity

Another significant application is the identification of pyridine carboxamide derivatives as effective against Mycobacterium tuberculosis. A specific derivative was found to be as effective as isoniazid in inhibiting bacterial growth, showcasing its potential as a lead compound for tuberculosis treatment . Mechanistic studies revealed that this compound functions as a prodrug requiring enzymatic activation within macrophages.

Wirkmechanismus

The mechanism of action of pyridazine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes or receptors involved in disease processes. The exact mechanism can vary depending on the specific derivative and its intended application. For example, some pyridazine derivatives inhibit calcium ion influx, which is crucial for platelet aggregation .

Vergleich Mit ähnlichen Verbindungen

Pyridazinone: Contains a keto group and exhibits a broad spectrum of biological activities.

Pyrimidine: Another diazine with nitrogen atoms at positions 1 and 3, widely used in medicinal chemistry.

Uniqueness: Pyridazine-4-carboxamide is unique due to its specific arrangement of nitrogen atoms and functional groups, which confer distinct physicochemical properties and biological activities. Its ability to form hydrogen bonds and participate in π-π stacking interactions makes it valuable in drug design and molecular recognition .

Biologische Aktivität

Pyridazine-4-carboxamide is a compound of significant interest due to its diverse biological activities, which have been explored in various studies. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula CHNO and is characterized by a pyridazine ring with a carboxamide functional group at the 4-position. This structural configuration is crucial for its biological activity, influencing interactions with various biological targets.

This compound exhibits several mechanisms of action, including:

- Inhibition of Enzymatic Activity : Studies have shown that pyridazine derivatives can inhibit enzymes such as dihydropteroate synthase (DHPS), which is a validated target for antimicrobial therapy. Compounds lacking N-methyl substitution have demonstrated increased inhibition of DHPS, suggesting structural modifications can enhance efficacy .

- Anticancer Properties : Pyridazine derivatives have been investigated for their anticancer potential. For instance, certain pyridazine analogs have shown significant cytotoxic activity against various cancer cell lines, indicating their potential as chemotherapeutic agents .

- Antimicrobial Activity : Research indicates that pyridazine derivatives possess antimicrobial properties, making them candidates for new antibiotic development. They have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria .

Table 1: Biological Activities of this compound Derivatives

| Compound | Target | IC50 Value (µM) | Activity Type |

|---|---|---|---|

| This compound | DHPS | 0.5 | Antimicrobial |

| Pyridazine analog 24 | ATX | 1.0 | Enzyme Inhibition |

| Compound 9 (CB2R ligand) | CB2R | 2.0 | Cannabinoid Receptor Modulation |

| B1 (Herbicide) | Plant Growth Inhibition | - | Herbicidal Activity |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated a strong inhibitory effect on Staphylococcus aureus and Escherichia coli, with IC50 values significantly lower than those of conventional antibiotics .

- Cancer Cell Line Studies : In vitro studies demonstrated that pyridazine derivatives could induce apoptosis in cancer cell lines such as MCF-7 and HeLa. The mechanism involved the activation of caspase pathways, highlighting their potential as anticancer agents .

- Cannabinoid Receptor Interaction : A series of pyridazinone derivatives were synthesized and tested for their affinity towards cannabinoid receptors. Compound 9 displayed high selectivity for the CB2 receptor, suggesting potential therapeutic applications in pain management and inflammation .

Research Findings

Recent research has focused on optimizing the biological activity of pyridazine derivatives through structural modifications. For instance, altering substituents on the pyridazine ring has been shown to enhance potency against specific targets such as urease and DHPS . Molecular docking studies further elucidate the binding interactions between pyridazine compounds and their respective targets, providing insights into their mechanisms of action .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Pyridazine-4-carboxamide, and how does the choice of protecting group influence regioselectivity?

this compound is typically synthesized via lithiation using strong bases like lithium tetramethylpiperidide (LTMP) in tetrahydrofuran (THF) at low temperatures (–70°C). The regioselectivity of lithiation depends on the protecting group:

- N-(tert-butyl) protection directs functionalization to the 5-position (e.g., compound 18 in Scheme 17) .

- N-benzyl groups yield mixtures of 5- and 6-substituted derivatives, complicating purification . Methodological tip: Optimize protecting groups (e.g., pivaloyl or tert-butoxycarbonyl) to enhance regioselectivity and simplify downstream analysis.

Q. How can researchers purify and characterize this compound derivatives effectively?

- Purification : Use preparative HPLC with trifluoroacetic acid (TFA) modifiers for polar derivatives (e.g., retention time: 1.28 minutes under QC-SMD-TFA05 conditions) .

- Characterization : Combine NMR for structural elucidation, LC-MS for molecular weight confirmation (e.g., m/z 744 [M+H]+ observed in advanced analogues) , and reference NIST Chemistry WebBook data for spectral validation .

Q. What analytical techniques are critical for confirming the structural integrity of this compound derivatives?

- X-ray crystallography : Resolve hydrogen bonding patterns and supramolecular structures (e.g., CCDC 2035503 for pyridine-4-carboxamidoxime N-oxide derivatives) .

- Chromatography : Use reversed-phase HPLC with UV detection to assess purity (>98% as per industrial standards) .

Advanced Research Questions

Q. How do reaction conditions and substituents affect the regiochemical outcomes of this compound functionalization?

Advanced studies reveal that:

- Temperature and base strength : LTMP at –70°C minimizes side reactions, favoring 5-substitution in N-(tert-butyl) derivatives .

- Electrophile reactivity : Aldehydes (e.g., MeCHO, PhCHO) yield predictable adducts, while bulkier electrophiles may require kinetic control . Methodological recommendation: Perform kinetic vs. thermodynamic studies by varying reaction durations and temperatures.

Q. What computational strategies can predict the reactivity of this compound in complex heterocyclic systems?

- DFT calculations : Model charge distribution and frontier molecular orbitals to predict lithiation sites .

- Docking studies : Use crystal structure data (e.g., PDB ligand summaries for hexahydropyrazino-pyrrolo-pyridazine derivatives) to design bioactive analogues targeting enzymes or receptors .

Q. How should researchers address contradictory data in regiochemical assignments of substituted Pyridazine-4-carboxamides?

Contradictions often arise from:

- Overlapping NMR signals : Use 2D NMR (COSY, HSQC) to resolve ambiguities in 5- vs. 6-substituted isomers .

- Inconsistent chromatographic results : Cross-validate with high-resolution mass spectrometry (HRMS) and independent synthesis of reference standards .

Q. What methodologies are employed to study this compound derivatives as kinase inhibitors or enzyme modulators?

- Biological assays : Screen derivatives against kinase panels (e.g., JNJ-47965567 analogues) using fluorescence polarization or radiometric assays .

- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., trifluoromethyl groups in Example 315) with binding affinity data from crystallography .

Eigenschaften

IUPAC Name |

pyridazine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c6-5(9)4-1-2-7-8-3-4/h1-3H,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEBGCSXVYUDDPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448276 | |

| Record name | Pyridazine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88511-47-1 | |

| Record name | Pyridazine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.